molecular formula C13H11F3N2S2 B8466636 2-(Methylsulfanyl)-4-[4-(methylsulfanyl)phenyl]-6-(trifluoromethyl)pyrimidine CAS No. 342651-54-1

2-(Methylsulfanyl)-4-[4-(methylsulfanyl)phenyl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B8466636
CAS No.: 342651-54-1
M. Wt: 316.4 g/mol
InChI Key: HNALTNQENCAIAX-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-[4-(methylsulfanyl)phenyl]-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C13H11F3N2S2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

342651-54-1

Molecular Formula

C13H11F3N2S2

Molecular Weight

316.4 g/mol

IUPAC Name

2-methylsulfanyl-4-(4-methylsulfanylphenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C13H11F3N2S2/c1-19-9-5-3-8(4-6-9)10-7-11(13(14,15)16)18-12(17-10)20-2/h3-7H,1-2H3

InChI Key

HNALTNQENCAIAX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=NC(=N2)SC)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-2-methylthio-6-(trifluoromethyl)pyrimidine (ButtPark Ltd, 2.86 g, 14.55 mmol), 4-(methylthio)phenylboronic acid (Aldrich, 2.83 g, 1.1 eq), tetrakistriphenylphosphine palladium (0) (0.2 g) and sodium carbonate (4.04 g, 2.6 eq) in DME (200 ml) and water (100 ml) was heated under reflux with stirring under N2 for 24 h. The reaction mixture was concentrated in vacuo and the resultant mixture partitioned between ethyl acetate and water. The organic phase was separated, washed with water, dried (Na2SO4) and concentrated in vacuo to a purple solid. Purification by flash column chromatography with cyclohexane:ethyl acetate as (6:1) as eluant gave the title compound as a yellow crystalline solid (3.869, 84%).
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
2.83 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium (0)
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods II

Procedure details

To a mixture of 4,4,4-trifluoro-1-[4-(methylthio)phenyl]butane-1,3-dione (5 g) and 2-methyl-2-thiopseudourea sulfate (5.1 g, 0.98 eq) in acetic acid (100 ml) was added sodium acetate (3 g, 2 eq) and heated under reflux for 8 h. The mixture was concentrated in vacuo and water (100 ml) added to give a solid, which was isolated by filtration to give the title compound as a yellow solid (5.8 g, quantitative).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two

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